2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate

Catalog No.
S1921716
CAS No.
207738-02-1
M.F
C7H4F4O4
M. Wt
228.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate

CAS Number

207738-02-1

Product Name

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate

IUPAC Name

2,3,5,6-tetrafluoro-4-hydroxybenzoic acid;hydrate

Molecular Formula

C7H4F4O4

Molecular Weight

228.1 g/mol

InChI

InChI=1S/C7H2F4O3.H2O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h12H,(H,13,14);1H2

InChI Key

BTXKLSXOHABRQQ-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O.O

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O.O

Synthesis Intermediate

TFHBH is a valuable intermediate for the synthesis of various other molecules. For instance, it can be used to prepare methyl 2,3,5,6-tetrafluoro-4-oxybenzoate, a ligand containing an electron-withdrawing group (C6F4) for attaching to a support material [1]. This specific application is useful in fields like catalysis research.

Source: [1] Sigma-Aldrich product page on 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate ()

Precursor for Activity-Based Probes

TFHBH serves as a precursor for the synthesis of fluorescent activity-based probes (ABPs) applied in bioimaging [2]. ABPs are non-fluorescent molecules that become fluorescent upon reacting with a specific target molecule, such as an enzyme. Researchers can leverage these probes to visualize and study biological processes within cells.

An example is BMV109, a fluorescent ABP derived from TFHBH, used to image and identify protease activity in cells [2].

Source: [2] Ossila product page on 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid ()

Development of Enzyme Inhibitors

TFHBH shows promise in the development of enzyme inhibitors. Studies have explored its potential for creating inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), enzymes involved in certain cellular processes [3].

Source: [3] Ossila product page on 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid ()

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is a perfluorinated derivative of para-hydroxybenzoic acid, characterized by its unique chemical structure that includes four fluorine atoms attached to the benzene ring. Its molecular formula is C7H2F4O3C_7H_2F_4O_3, and it has a molecular weight of approximately 210.08 g/mol. The compound appears as a white to almost white powder and has a melting point ranging from 151 °C to 156 °C . Due to its perfluorination, it exhibits enhanced acidity, with a pKa value of approximately 5.3, which is significantly lower than that of non-fluorinated analogs .

, including:

  • Mitsunobu Reaction: Used for synthesizing inhibitors for protein farnesyltransferase and geranylgeranyltransferase, demonstrating inhibition potencies of 2.9 µM and 7.5 µM, respectively .
  • Formation of Methyl 2,3,5,6-Tetrafluoro-4-oxybenzoate: This reaction involves the introduction of an electron-withdrawing group to tune reactivity for immobilization on supports .

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate has shown significant biological activity. It is particularly noted for its role as a precursor in the synthesis of fluorescent activity-based probes used in bioimaging applications. These probes become fluorescent upon interaction with specific proteases, allowing for real-time monitoring of biological processes . Additionally, its derivatives have been studied for their potential as enzyme inhibitors.

The synthesis of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid can be achieved through several methods:

  • Fluorination Reactions: Direct fluorination of para-hydroxybenzoic acid using fluorinating agents.
  • Mitsunobu Reaction: As mentioned earlier, this method facilitates the introduction of various functional groups.
  • Reactions with Fluorinated Reagents: Employing fluorinated reagents to introduce fluorine atoms at specific positions on the aromatic ring.

These methods allow for the efficient production of the compound with high purity levels (≥98%) and suitable yields .

The applications of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid hydrate are diverse and include:

  • Synthesis Intermediate: Used in the production of active pharmaceutical ingredients (APIs) and other organic compounds .
  • Bioimaging Probes: Serves as a quenched fluorescent probe for monitoring protease activity in biological systems .
  • Enzyme Inhibitors: Its derivatives are explored as inhibitors for various enzymes involved in cancer progression and other diseases .

Studies have demonstrated that derivatives of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid can interact with various biological targets. For instance:

  • Protease Interactions: The fluorescent probes derived from this compound selectively react with target proteases, allowing for detailed studies on enzyme kinetics and functions.
  • Enzyme Inhibition: The compound's derivatives have shown promising results in inhibiting farnesyltransferase and geranylgeranyltransferase activities, which are crucial in cancer cell signaling pathways .

Several compounds share structural similarities with 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid hydrate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-Hydroxybenzoic AcidC7H6O3Non-fluorinated; higher pKa (9.3)
2-Fluoro-4-hydroxybenzoic AcidC7H6F1O3Only one fluorine atom; less acidic
2,4-Difluorobenzoic AcidC7H5F2O2Two fluorine atoms; different acidity profile
2,3-Difluoro-4-hydroxybenzoic AcidC7H5F2O3Similar structure but fewer fluorine substitutions

The unique aspect of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid hydrate lies in its complete perfluorination at specific positions on the benzene ring, which significantly alters its chemical properties and enhances its utility in various applications compared to similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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